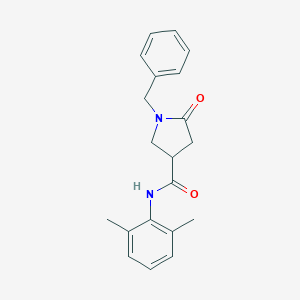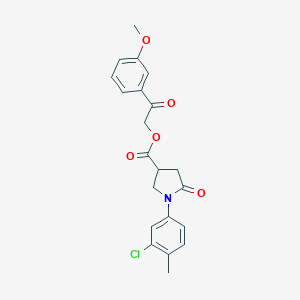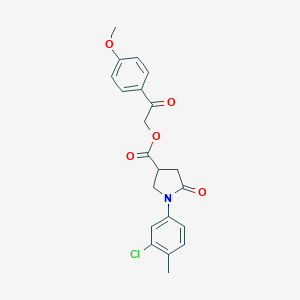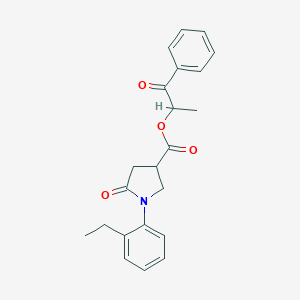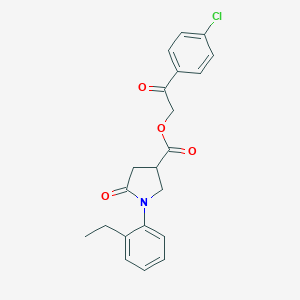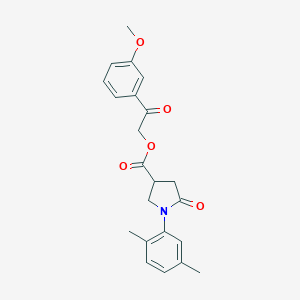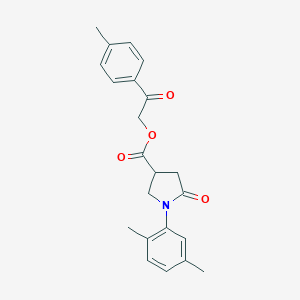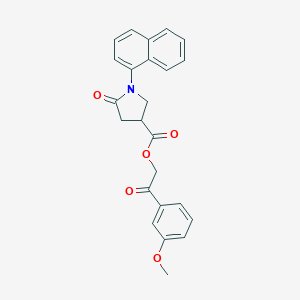![molecular formula C12H10N4 B271292 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)
3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has gained significant interest in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Applications De Recherche Scientifique
3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has also been studied as an antimicrobial agent, where it has shown activity against various bacterial and fungal strains. Furthermore, it has also been studied as an anti-inflammatory agent, where it has shown potential in reducing inflammation.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes or proteins in the body. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. This inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has also been shown to reduce the production of certain inflammatory cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new anticancer drugs. Additionally, it has also shown activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve and administer in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine. One potential direction is the development of new anticancer drugs based on this compound. Additionally, further studies can be conducted to understand the mechanism of action of this compound and how it interacts with various enzymes and proteins in the body. Furthermore, studies can also be conducted to explore the potential use of this compound as an anti-inflammatory agent.
Conclusion
In conclusion, this compound is a heterocyclic compound that has shown promising results in various scientific research applications. Its ability to inhibit the growth of cancer cells and its activity against various bacterial and fungal strains make it a potential candidate for the development of new anticancer and antimicrobial agents. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential use as an anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine has been reported using various methods. One of the widely used methods involves the reaction of 3-amino-6-methylpyridazine-2-carbonitrile with phenyl isocyanate in the presence of a base. The reaction yields this compound as the final product.
Propriétés
Formule moléculaire |
C12H10N4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-methyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H10N4/c1-9-13-14-12-8-7-11(15-16(9)12)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
OAVPGZZEIGFNCJ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN=C2N1N=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



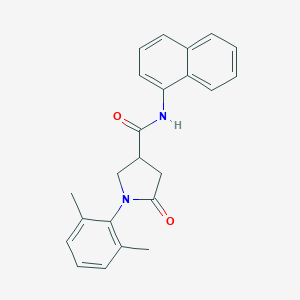
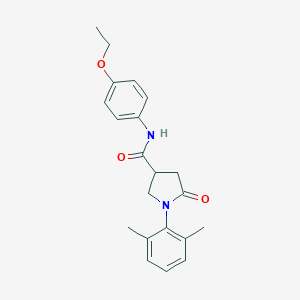
![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)
